7-Methoxy-4-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4-azaspiro[25]octane is a chemical compound with the molecular formula C8H15NO It is a spiro compound, which means it contains a spiro-connected bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-azaspiro[2.5]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring. This method typically involves the use of starting materials such as 1-hydroxy-1-cyclopropane carboxylic acid methyl ester, followed by steps including substitution, hydrogenation, cyclization, and reduction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-Methoxy-4-azaspiro[2.5]octane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 7-Methoxy-4-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is likely that the compound interacts with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Spirotetramat: A second-generation insecticide with a spiro structure similar to 7-Methoxy-4-azaspiro[2.5]octane.
2-Azaspiro[3.4]octane: Another spiro compound with similar structural features.
Uniqueness: 7-Methoxy-4-azaspiro[25]octane is unique due to its specific spiro-connected bicyclic structure and the presence of a methoxy group
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-methoxy-4-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-2-5-9-8(6-7)3-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
MHGFAYQHXSQDIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNC2(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.